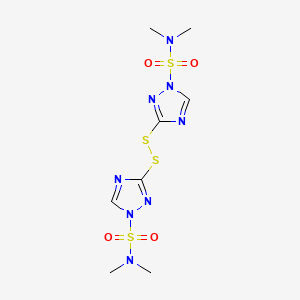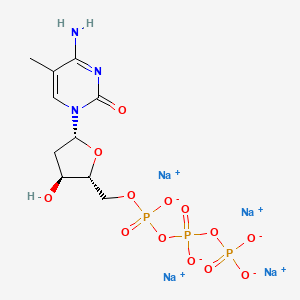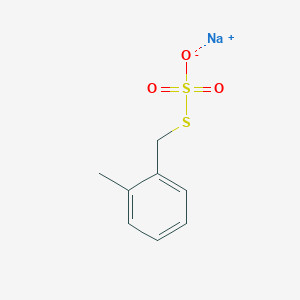
Methyl 2-chloro-5-iodo-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid and features a unique combination of chlorine, iodine, and methoxy functional groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-iodo-4-methoxybenzoate typically involves the iodination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Methyl 4-methoxybenzoate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the compound can undergo reduction reactions to remove halogens.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-iodo-4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-iodo-4-methoxybenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of halogens and the methoxy group. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-5-iodobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 2-chloro-4-methoxybenzoate:
Methyl 5-iodo-2-methoxybenzoate: Lacks the chlorine atom, influencing its chemical behavior.
Uniqueness
Methyl 2-chloro-5-iodo-4-methoxybenzoate is unique due to the combination of chlorine, iodine, and methoxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C9H8ClIO3 |
|---|---|
Molekulargewicht |
326.51 g/mol |
IUPAC-Name |
methyl 2-chloro-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
YCGKRTUYDQCMJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)


![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)



![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)


